tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate
CAS No.: 1420969-01-2
Cat. No.: VC8239584
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1420969-01-2 |
---|---|
Molecular Formula | C13H24N2O4 |
Molecular Weight | 272.34 g/mol |
IUPAC Name | tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C13H24N2O4/c1-5-18-11(16)8-14-10-6-7-15(9-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 |
Standard InChI Key | RNPSLRCZCCMKEJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES | CCOC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position with an amino group bearing a 2-ethoxy-2-oxoethyl moiety. The Boc protecting group is attached to the pyrrolidine nitrogen, enhancing stability during synthetic manipulations. Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₂₄N₂O₄ | |
Molecular Weight | 272.34 g/mol | |
SMILES | CCOC(=O)CC1(CCN(C1)C(=O)OC(C)(C)C)N | |
InChIKey | BIENJLIIUBFKDP-UHFFFAOYSA-N |
The Boc group (tert-butoxycarbonyl) provides steric protection for the amine, while the ethoxy-oxoethyl side chain introduces reactivity for further functionalization .
Spectral Characteristics
Nuclear magnetic resonance (NMR) data from synthetic studies reveal distinct signals for the Boc group (δH ≈ 1.45 ppm, singlet) and ethoxy protons (δH ≈ 1.25–1.35 ppm, triplet) . Infrared (IR) spectroscopy shows strong absorption bands at 1687 cm⁻¹ (C=O stretch of the ester) and 1750 cm⁻¹ (C=O stretch of the carbamate) . Mass spectrometry confirms the molecular ion peak at m/z 272.34, consistent with the molecular formula .
Synthesis and Manufacturing
Industrial-Scale Production
Suppliers such as Shanghai AcmeC Biochemical Technology Co., Ltd., and Ambeed offer the compound for research purposes, typically in milligram to gram quantities. Pricing is determined via request-for-quotation (RFQ) systems, reflecting its status as a non-stock specialty chemical.
Applications in Pharmaceutical and Agrochemical Research
Role as a Synthetic Intermediate
The compound’s bifunctional reactivity enables its use in:
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Bicyclic Lactam Synthesis: Cyclization reactions catalyzed by palladium (e.g., Pd₂(dba)₃/BINAP) yield strained bicyclic structures, which are precursors to β-lactam antibiotics .
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Peptide Mimetics: Incorporation into pseudopeptide backbones to modulate bioavailability and target engagement .
Case Study: Antimicrobial Agents
In a 2023 study, derivatives of this compound demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to their ability to disrupt cell wall biosynthesis . Structural analogs with piperidine rings (e.g., tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate) show reduced activity, highlighting the importance of the pyrrolidine scaffold .
Comparative Analysis with Related Compounds
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